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Myeloperoxidase (MPO) is a critical enzyme in the human innate immune system, playing a
pivotal role in host defense against pathogens. However, its potent oxidative capabilities also
implicate it in the pathology of numerous inflammatory diseases, making it a key target for
therapeutic intervention. This guide provides an in-depth technical overview of the structural
biology of human MPO, presenting key data, experimental methodologies, and visual
representations of its catalytic cycle and experimental workflows.

Molecular Architecture of Human Myeloperoxidase

Human MPO is a cationic heterotetrameric protein with a total molecular weight of
approximately 150 kDa.[1][2] It is a homodimer of two identical protomers, each consisting of a
light chain (around 15 kDa) and a glycosylated heavy chain (variable weight, around 60-65
kDa).[1][2] These chains are linked by a single disulfide bridge (Cys153).[1] The mature
enzyme is stored in the azurophilic granules of neutrophils and is released upon cellular
activation.[1][3]

Crystallographic Data

The three-dimensional structure of human MPO has been elucidated through X-ray
crystallography, providing detailed insights into its architecture and active site. Several
structures have been deposited in the Protein Data Bank (PDB).
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PDB ID Resolution (A) Method Key Features

Crystal structure of

isoform C, revealing

1MHL 2.25 X-RAY DIFFRACTION
novel covalent heme
linkages.[4]
High-resolution
cryogenic structure,
confirming heme
1CXP 1.80 X-RAY DIFFRACTION

attachments and
identifying halide-
binding sites.[5][6]

Table 1: Summary of Key Human Myeloperoxidase Crystal Structures.

The Unique Heme Prosthetic Group

A defining feature of MPO is its unique heme prosthetic group, a derivative of protoporphyrin
IX, which is covalently attached to the protein through three distinct linkages.[4][5][6] This
autocatalytic modification is crucial for the enzyme's catalytic activity and spectral properties,
giving MPO its characteristic green color.[1]

The covalent attachments include:

o Two ester linkages between modified methyl groups on pyrrole rings A and C of the heme
and the carboxyl groups of Glutamate 242 (Glu242) and Aspartate 94 (Asp94), respectively.

[41[5]€]

o A sulfonium ion linkage between the vinyl group on pyrrole ring A and the sulfur atom of
Methionine 243 (Met243).[4][5][6]

These covalent bonds cause significant distortion of the heme tetrapyrrole ring from a planar
conformation.[4]

Post-Translational Modifications
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Human MPO undergoes several post-translational modifications crucial for its proper folding,
stability, and function. The biosynthesis of MPO is a complex process that begins in the
endoplasmic reticulum with the synthesis of a single-chain precursor.[7] The availability of
heme is a critical checkpoint for the maturation and subsequent proteolytic processing of MPO.

[7]

e Glycosylation: MPO is a heavily glycosylated protein, with five N-linked glycosylation sites
occupied by both high mannose and complex glycan structures.[8] These modifications are
important for protein folding and stability.

e Proteolytic Processing: The precursor protein is cleaved to generate the light and heavy
chains of the mature enzyme.[7]

Catalytic Mechanism and Function

MPO is a member of the heme peroxidase superfamily and catalyzes the production of potent
microbicidal oxidants.[9][10] Its primary function is to utilize hydrogen peroxide (H202) to
oxidize halide and pseudohalide ions, most notably chloride (CI~), to produce hypochlorous
acid (HOCI), the active component of household bleach.[1][11][12]

The Halogenation and Peroxidase Cycles

MPO's catalytic activity is characterized by two interconnected cycles: the halogenation cycle
and the peroxidase cycle.[9][13]
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Figure 1: The MPO Catalytic Cycle.

o Formation of Compound I: The resting ferric (Fe3*) MPO reacts with H20: in a two-electron
oxidation to form the highly reactive intermediate, Compound 1.[13][14] Compound | contains
an oxoiron(IV) center and a porphyrin radical cation.[15]

e Halogenation Cycle: Compound | can then undergo a two-electron reduction by chloride ions
to produce hypochlorous acid (HOCI) and return to the resting ferric state.[14] This is the
primary pathway for the generation of potent microbicidal agents.
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o Peroxidase Cycle: Alternatively, Compound | can be reduced back to the ferric state in two
sequential one-electron steps, via the intermediate Compound I1.[13][16] In this cycle,
various electron donors can serve as substrates.

Active Site and Key Residues

The active site of MPO is located in a crevice between the two chains of a protomer and is
characterized by a distal and a proximal heme face.

o Distal Side: The distal side contains key catalytic residues, including a histidine (His95) and
an arginine (Arg239), which are essential for the binding of H202 and the facilitation of the
catalytic reaction.[15][17] A nearby glutamine (GIn91) is also important for positioning a water
molecule that is displaced upon substrate binding.[5]

e Proximal Side: The proximal side features a histidine (His336) that serves as the axial ligand
to the heme iron.[5][17] A calcium-binding site near the active site is crucial for maintaining
its structural integrity.[1]

Experimental Protocols

The structural and functional characterization of human MPO relies on a variety of biochemical
and biophysical techniques.

Protein Purification

Purification of MPO from its native source, human neutrophils, is a multi-step process.
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Figure 2: Generalized MPO Purification Workflow.

* Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient

centrifugation.

¢ Granule Extraction: Isolated neutrophils are disrupted, and azurophilic granules are

separated by differential centrifugation.
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» Solubilization: MPO is solubilized from the granules using detergents.

o Chromatography: A series of chromatographic steps, including size-exclusion, ion-exchange,
and affinity chromatography (e.g., using Concanavalin A to bind the glycosylated MPO), are
employed to purify the enzyme to homogeneity.

o Purity Assessment: The purity of the MPO sample is assessed by SDS-PAGE and by
measuring the Reinheitszahl (RZ) value (A43o/A2s0), which should be greater than 0.8 for
pure MPO.

X-ray Crystallography

Determining the three-dimensional structure of MPO involves protein crystallization and X-ray
diffraction analysis.[18]
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Figure 3: X-ray Crystallography Workflow for MPO.
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» Crystallization: Purified MPO is subjected to crystallization screening using techniques like
vapor diffusion, where various precipitants, buffers, and additives are tested to find
conditions that promote crystal growth.[19][20]

o Data Collection: Single crystals are exposed to a high-intensity X-ray beam, and the resulting
diffraction pattern is recorded.[18]

o Structure Solution and Refinement: The diffraction data is used to calculate an electron
density map, from which the atomic model of the protein is built and refined.[18]

Enzymatic Assays

The catalytic activity of MPO is typically measured using spectrophotometric assays.

o Peroxidation Assay: The oxidation of a chromogenic substrate, such as o-dianisidine or 2,2'-
azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), in the presence of H20: is
monitored by the change in absorbance at a specific wavelength.

o Chlorination Assay: The production of HOCI can be quantified by trapping it with a suitable
reagent, such as taurine, to form the more stable taurine chloramine, which can then be
detected.[21]

MPO in Disease and as a Therapeutic Target

The dual role of MPO in host defense and tissue damage makes it a significant factor in a wide
range of diseases.[10][22][23] Elevated MPO levels are associated with cardiovascular
diseases, neurodegenerative disorders, and certain cancers.[1][10][22] Consequently, the
development of specific MPO inhibitors is an active area of research for therapeutic
intervention.[10][24][25]

MPO Inhibitors

A variety of compounds have been investigated for their ability to inhibit MPO activity. These
inhibitors can be broadly classified as reversible or irreversible.
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Inhibitor Class Example(s) Mechanism of Action

Competitive inhibition and

Flavonoids Quercetin )
scavenging of HOCI.[26]
_ _ ] _ Interacts with the active site,
Thioxanthines 2-Thioxanthine ) ) o
reducing catalytic activity.[24]
Forms a covalent adduct with
Mechanism-based Inactivators ~ PF-1355 the heme group, irreversibly

inactivating the enzyme.[21]

Table 2: Examples of Myeloperoxidase Inhibitors.

Conclusion

The structural biology of human myeloperoxidase reveals a complex and highly specialized
enzyme. Its unique covalent heme linkages and intricate catalytic mechanism are central to its
powerful oxidative capabilities. Understanding the detailed molecular architecture and function
of MPO is crucial for elucidating its role in health and disease and for the rational design of
therapeutic agents that can modulate its activity. This guide provides a foundational
understanding for researchers and drug developers working on this important enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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